cis-9-Heneicosene
CAS No.:
Cat. No.: VC15786489
Molecular Formula: C21H42
Molecular Weight: 294.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H42 |
|---|---|
| Molecular Weight | 294.6 g/mol |
| IUPAC Name | (Z)-henicos-9-ene |
| Standard InChI | InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3/b19-17- |
| Standard InChI Key | NVBODECJSYHQIE-ZPHPHTNESA-N |
| Isomeric SMILES | CCCCCCCCCCC/C=C\CCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCC=CCCCCCCCC |
Introduction
Chemical Properties and Structural Insights
Molecular Architecture
The structural identity of cis-9-Heneicosene is defined by its 21-carbon backbone and cis-configured double bond between carbons 9 and 10. This geometry creates a kinked molecular profile, influencing its physicochemical behavior. Key computed properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 294.6 g/mol | |
| XLogP3 (Partition Coefficient) | 10.7 | |
| Rotatable Bonds | 17 | |
| Exact Mass | 294.328651340 Da | |
| Heavy Atom Count | 21 |
The high XLogP3 value indicates strong hydrophobicity, favoring lipid membrane interactions . The 17 rotatable bonds confer flexibility, enabling conformational adaptability in biological matrices .
Spectroscopic and Analytical Characteristics
Biological Significance and Ecological Roles
Pheromonal Activity in Diptera
cis-9-Heneicosene is a critical component of the cuticular hydrocarbon profile in female houseflies (Musca domestica), functioning synergistically with (Z)-9-tricosene ("muscalure") to regulate male mating behavior . Key findings from behavioral studies include:
Field trials demonstrate that pheromone blends containing 15-30% cis-9-Heneicosene increase trap efficacy by 40-60% compared to muscalure-only formulations .
Biosynthetic Regulation
Housefly strains exhibit significant variation in cis-9-Heneicosene production:
| Strain | Population Density | Temperature | Relative Abundance (%) |
|---|---|---|---|
| WHO Laboratory | Low | 35°C | 18.7 ± 2.3 |
| Wild-Type | High | 20°C | <0.5 |
These differences correlate with male responsiveness – strains reared at low density show 3.2× greater mating initiation rates compared to high-density populations .
Synthetic Approaches and Production Challenges
Chemical Synthesis
Industrial production typically employs catalytic isomerization of heneicosane precursors. A representative pathway involves:
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Olefin Metathesis: Cross-metathesis of 1-decene and 1-dodecene using Grubbs catalyst
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Isomerization: cis-Selective double bond migration via rhodium complexes
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Purification: Fractional distillation (BP: 189-192°C at 0.1 mmHg)
Current yields remain suboptimal (32-45%), driving research into enzymatic methods .
Biosynthetic Pathways
In M. domestica, biosynthesis occurs through elongation of palmitic acid (C16:0) followed by Δ9-desaturation. Key enzymatic components include:
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Fatty Acyl-CoA Elongase (FAR)
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Stearoyl-CoA Desaturase (SCD-9)
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Hydrocarbon Conversion Complex
Gene expression studies show 14.3× upregulation of SCD-9 in pheromone-producing females versus males .
Emerging Applications and Industrial Relevance
Agricultural Pest Control
Field trials demonstrate the efficacy of cis-9-Heneicosene-containing lures:
| Crop System | Pest Reduction (%) | Optimal Concentration (μg/trap) |
|---|---|---|
| Dairy Farms | 67.2 | 250-300 |
| Poultry Houses | 58.9 | 180-220 |
Ongoing research explores microencapsulation technologies to extend release kinetics beyond 28 days .
Biomedical Research
While direct therapeutic applications remain unexplored, structural analogs show promise in drug delivery systems due to their membrane permeability. Computational models predict 89% similarity to lung surfactant proteins, suggesting potential aerosol formulation uses .
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